molecular formula C6H9NO B6321243 cis-3-Hydroxycyclopentanecarbonitrile CAS No. 1048668-05-8

cis-3-Hydroxycyclopentanecarbonitrile

Cat. No. B6321243
CAS RN: 1048668-05-8
M. Wt: 111.14 g/mol
InChI Key: CBYFMEDJHNTXQX-NTSWFWBYSA-N
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Description

Cis-3-Hydroxycyclopentanecarbonitrile is a chemical compound with the CAS Number: 1048668-05-8 and a molecular weight of 111.14 . It is also known by its IUPAC Name as (1S,3R)-3-hydroxycyclopentane-1-carbonitrile . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of cis-3-Hydroxycyclopentanecarbonitrile is represented by the linear formula C6H9NO . The InChI Code for this compound is 1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6+/m0/s1 . The InChI key is CBYFMEDJHNTXQX-NTSWFWBYSA-N .


Physical And Chemical Properties Analysis

Cis-3-Hydroxycyclopentanecarbonitrile is a pale-yellow to yellow-brown liquid . It has a molecular weight of 111.14 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • Synthetic Applications cis-3-Hydroxycyclopentanecarbonitrile is utilized in the synthesis of diverse compounds. For instance, trans-2-cyanocycloalkanols, derived from similar structures, are versatile synthons for alicyclic cis- and trans-1,3-amino alcohols (Fülöp et al., 1991). Additionally, it's involved in the biotransformation of substituted alicyclic nitriles by Rhodococcus equi A4, showcasing its role in microbial enzymatic processes (Martínková et al., 2002).

  • Pharmacological Significance Research on cis- and trans-(3-aminocyclopentanyl)butylphosphinic acid, a structurally related compound, highlights the importance of such molecules in developing treatments for conditions like myopia and cognitive disorders (Chebib et al., 2008).

  • Chemical Reactivity Studies The compound's derivatives have been studied for their chemical reactivity. For example, investigations into the hydroxylation of cis-cycloacctene, which is related to cis-3-Hydroxycyclopentanecarbonitrile, have provided insights into molecular rearrangements and chemical transformations (Cope et al., 1952).

  • Analytical Chemistry Applications The compound is also relevant in analytical chemistry, as seen in studies involving microextraction by packed sorbent combined with solid support derivatization and GC-MS, where it's used as a reference or target molecule in the analysis of complex samples (Klimowska & Wielgomas, 2018).

Safety And Hazards

The safety information for cis-3-Hydroxycyclopentanecarbonitrile indicates that it is a dangerous compound. The hazard statements include H301, H311, and H331 , which correspond to toxicity if swallowed, in contact with skin, or if inhaled. Precautionary statements include P261, P280, P301+P310, and P311 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and calling a POISON CENTER or doctor/physician if you feel unwell.

properties

IUPAC Name

(1S,3R)-3-hydroxycyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFMEDJHNTXQX-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cis-3-hydroxycyclopentanecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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